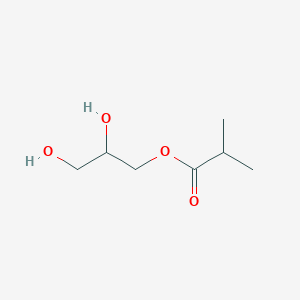
2,3-Dihydroxypropyl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 2-methylpropanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of propanoic acid and contains both hydroxyl and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxypropyl alcohol with 2-methylpropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and scalability of the production process .
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
2,3-Dihydroxypropyl 2-methylpropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of biodegradable polymers and hydrogels.
Biomedical Research: The compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis[][5].
作用機序
The mechanism of action of 2,3-dihydroxypropyl 2-methylpropanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .
類似化合物との比較
Similar Compounds
2,3-Dihydroxy-2-methylpropanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an ester group.
Glycerol: Contains three hydroxyl groups and is a common building block in organic synthesis.
Propylene glycol: Contains two hydroxyl groups and is used in various industrial applications.
Uniqueness
2,3-Dihydroxypropyl 2-methylpropanoate is unique due to its combination of hydroxyl and ester functional groups, which provide versatility in chemical reactions and applications. Its biocompatibility and potential for polymerization make it particularly valuable in biomedical and polymer research .
特性
CAS番号 |
823192-38-7 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(2)7(10)11-4-6(9)3-8/h5-6,8-9H,3-4H2,1-2H3 |
InChIキー |
OJFADTZZAJISQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


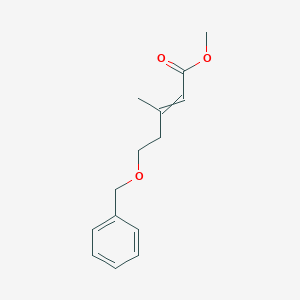
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
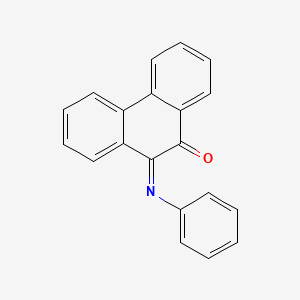

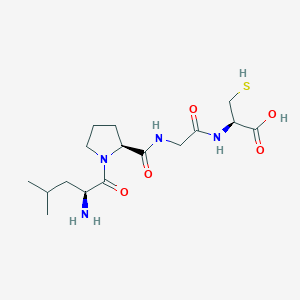
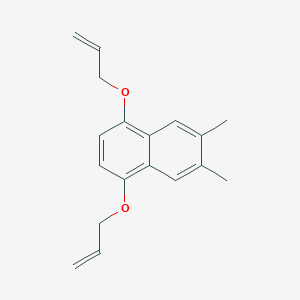
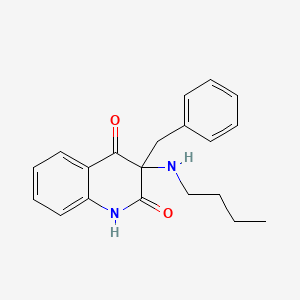

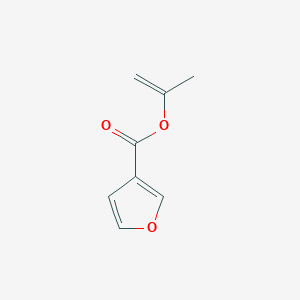
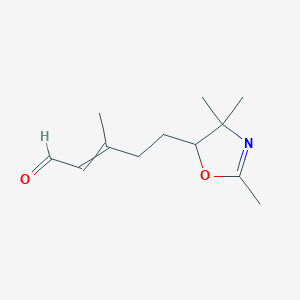
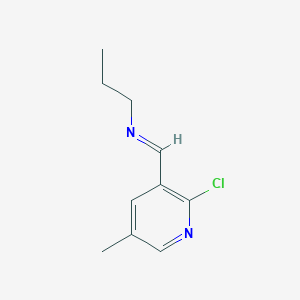

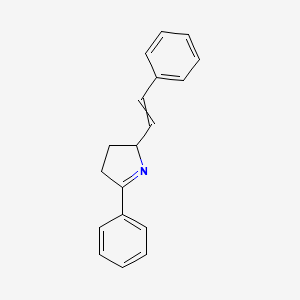
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
